molecular formula C9H10BrNO2 B1274006 3-bromo-N-(2-hydroxyethyl)benzamide CAS No. 57728-66-2

3-bromo-N-(2-hydroxyethyl)benzamide

Cat. No.: B1274006
CAS No.: 57728-66-2
M. Wt: 244.08 g/mol
InChI Key: UEGSPYYXSPOOET-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H10BrNO2 It is a brominated derivative of benzamide, where the bromine atom is positioned at the third carbon of the benzene ring, and the amide group is substituted with a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxyethyl)benzamide typically involves the bromination of N-(2-hydroxyethyl)benzamide. One common method is as follows:

    Starting Material: N-(2-hydroxyethyl)benzamide.

    Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: Acetic acid or a suitable organic solvent.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 3-bromo-N-(2-oxoethyl)benzamide or 3-bromo-N-(2-carboxyethyl)benzamide.

    Reduction: Formation of 3-bromo-N-(2-aminoethyl)benzamide.

Scientific Research Applications

3-Bromo-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2-aminoethyl)benzamide: Similar structure but with an amino group instead of a hydroxy group.

    3-Bromo-N-(2-methoxyethyl)benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    3-Chloro-N-(2-hydroxyethyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-N-(2-hydroxyethyl)benzamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups provides a versatile platform for further modifications and applications.

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGSPYYXSPOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395122
Record name 3-bromo-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57728-66-2
Record name 3-Bromo-N-(2-hydroxyethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-(2-hydroxyethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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